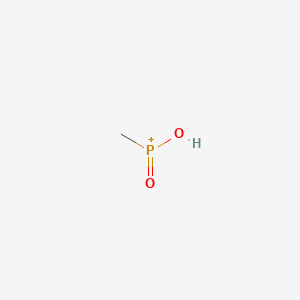
Methylphosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylphosphinic acid is a monobasic acid and the simplest of the phosphinic acids. It consists of a central phosphorus atom connected to a hydroxy group, a hydrogen atom, a methyl group, and an oxygen atom . This compound is known for its versatility and is used in various chemical reactions and industrial applications.
Preparation Methods
Methylphosphinic acid can be synthesized through several methods:
Hydrolysis of Dimethyl Methylphosphonate: This method involves the hydrolysis of dimethyl methylphosphonate, which is conveniently obtained from trimethylphosphite.
Hydrolysis of Methyldichlorophosphine: Another method involves the hydrolysis of methyldichlorophosphine.
Industrial Production: Industrially, this compound is often produced as a byproduct of the hydrolysis of various methylphosphorus-containing esters and amides, commonly found in pesticides.
Chemical Reactions Analysis
Methylphosphinic acid undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form methylphosphonic acid.
Reduction: Reduction reactions can convert it into various phosphine derivatives.
Substitution: The hydroxy group can be substituted with other organic groups, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions include methylphosphonic acid and various substituted phosphinic acids.
Scientific Research Applications
Methylphosphinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of methylphosphinic acid involves its interaction with various enzymes and molecular targets:
Cholinesterase Inhibition: It can inhibit cholinesterase, affecting neurotransmission in humans.
Acetylcholinesterase Inhibition: It also inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system.
Esterase Inhibition: In certain bacteria, it inhibits esterase, affecting various metabolic pathways.
Comparison with Similar Compounds
Methylphosphinic acid can be compared with other similar compounds:
Dithis compound: This compound has two methyl groups attached to the phosphorus atom, making it more hydrophobic compared to this compound.
Methylphosphonic Acid: This compound has a similar structure but with an additional hydroxy group, making it more hydrophilic.
Unique Properties: This compound is unique due to its simple structure and versatility in forming various derivatives.
Similar Compounds
- Dithis compound
- Methylphosphonic acid
- Ethane-1,2-diylbis(this compound)
- (3-amino-2-hydroxypropyl)this compound
Properties
CAS No. |
4206-94-4 |
|---|---|
Molecular Formula |
CH4O2P+ |
Molecular Weight |
79.015 g/mol |
IUPAC Name |
hydroxy-methyl-oxophosphanium |
InChI |
InChI=1S/CH3O2P/c1-4(2)3/h1H3/p+1 |
InChI Key |
OFSFQGSFEXXHNH-UHFFFAOYSA-O |
SMILES |
C[P+](=O)O |
Canonical SMILES |
C[P+](=O)O |
boiling_point |
162.6 °C |
melting_point |
-40.01 °C |
Key on ui other cas no. |
4206-94-4 |
Synonyms |
methylphosphinic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7Z)-7-[(Z)-(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1239943.png)
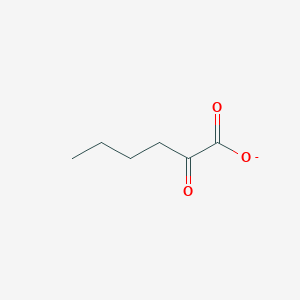
![N-[4-[5-[(Z)-(2,4-dioxoimidazolidin-1-yl)iminomethyl]furan-2-yl]phenyl]acetamide](/img/structure/B1239946.png)
![4-[3-[[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]methyl]oxiran-2-yl]butanoic acid](/img/structure/B1239949.png)
![8-[(E)-dimethylaminodiazenyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B1239950.png)

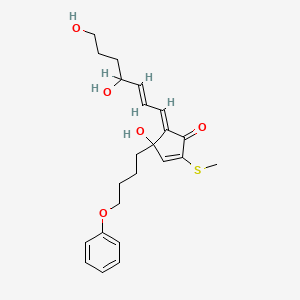

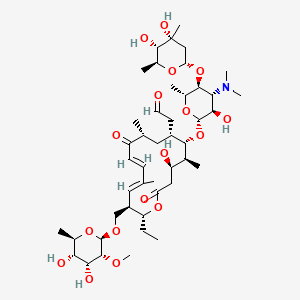
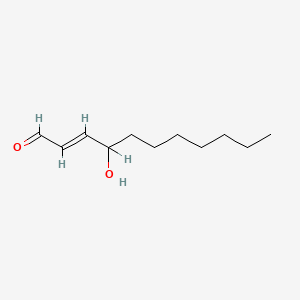
![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[[(Z)-octadec-9-enyl]amino]pyrimidin-2-one](/img/structure/B1239959.png)
![[(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-oxo-1-(pyren-1-ylmethoxy)propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-octadec-9-enoate](/img/structure/B1239961.png)
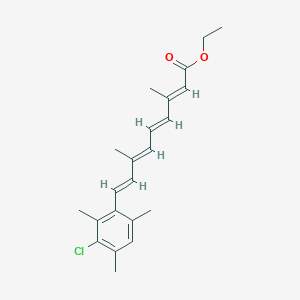
![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2,3-triol](/img/structure/B1239965.png)
